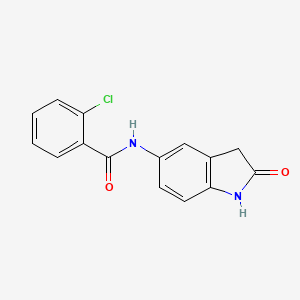
4-(1H-benzimidazol-2-yl)-1-(4-chlorophenyl)pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1H-benzimidazol-2-yl)-1-(4-chlorophenyl)pyrrolidin-2-one is a synthetic organic compound that features a benzimidazole ring fused to a pyrrolidinone structure with a chlorophenyl substituent. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-benzimidazol-2-yl)-1-(4-chlorophenyl)pyrrolidin-2-one typically involves multi-step organic reactions. One possible route could start with the formation of the benzimidazole ring, followed by the introduction of the pyrrolidinone moiety and the chlorophenyl group. Common reagents might include o-phenylenediamine for the benzimidazole synthesis, and various chlorinated reagents for the chlorophenyl group.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route for scalability, including the use of catalysts, solvents, and purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(1H-benzimidazol-2-yl)-1-(4-chlorophenyl)pyrrolidin-2-one may undergo several types of chemical reactions, including:
Oxidation: The compound could be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions might be used to modify the benzimidazole or pyrrolidinone rings.
Substitution: Halogen substitution reactions could be employed to replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used, but could include various derivatives with modified biological or chemical properties.
Scientific Research Applications
4-(1H-benzimidazol-2-yl)-1-(4-chlorophenyl)pyrrolidin-2-one could have several scientific research applications:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe in biological assays.
Medicine: Investigation of its pharmacological properties for potential therapeutic uses.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-(1H-benzimidazol-2-yl)-1-(4-chlorophenyl)pyrrolidin-2-one would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The molecular pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other benzimidazole derivatives or pyrrolidinone-containing molecules. Examples could be:
- 4-(1H-benzimidazol-2-yl)-1-phenylpyrrolidin-2-one
- 4-(1H-benzimidazol-2-yl)-1-(4-fluorophenyl)pyrrolidin-2-one
Uniqueness
The uniqueness of 4-(1H-benzimidazol-2-yl)-1-(4-chlorophenyl)pyrrolidin-2-one could lie in its specific substitution pattern, which might confer unique biological activities or chemical reactivity compared to similar compounds.
Properties
IUPAC Name |
4-(1H-benzimidazol-2-yl)-1-(4-chlorophenyl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O/c18-12-5-7-13(8-6-12)21-10-11(9-16(21)22)17-19-14-3-1-2-4-15(14)20-17/h1-8,11H,9-10H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANDKTGRIQSHNPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)Cl)C3=NC4=CC=CC=C4N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-{[(2-chlorophenyl)methyl]sulfanyl}-5-methyl-7-(4-nitrophenyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2861047.png)


![(Z)-({4-[(2,6-dichlorophenyl)sulfanyl]-3-nitrophenyl}methylidene)(methoxy)amine](/img/structure/B2861051.png)


![N-{[2-methyl-4-(trifluoromethyl)-1,3-thiazol-5-yl]carbonyl}-N'-phenylurea](/img/structure/B2861056.png)
![2-methyl-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide](/img/structure/B2861058.png)


![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(5-methoxy-2-(((1-methyl-1H-tetrazol-5-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)acetamide](/img/structure/B2861063.png)

![N-[cyano(2-methoxyphenyl)methyl]-1H,4H,5H,6H,7H,8H-cyclohepta[c]pyrazole-3-carboxamide](/img/structure/B2861066.png)

